1-(3-Cyclopentyloxyphenyl)propylamine
Description
1-(3-Cyclopentyloxyphenyl)propylamine is a primary amine derivative characterized by a propylamine backbone (C3H9N) substituted with a 3-cyclopentyloxyphenyl group. The cyclopentyloxy moiety introduces significant steric bulk and lipophilicity, distinguishing it from simpler propylamine derivatives.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-(3-cyclopentyloxyphenyl)propan-1-amine |
InChI |
InChI=1S/C14H21NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3 |
InChI Key |
HSALIYYEPAAHCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Cyclopentyloxyphenyl)propylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction between 3-cyclopentyloxyphenylpropyl chloride and ammonia or a primary amine can yield the desired product. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopentyloxyphenyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted amines.
Scientific Research Applications
1-(3-Cyclopentyloxyphenyl)propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopentyloxyphenyl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 1-(3-Cyclopentyloxyphenyl)propylamine with related compounds:
| Compound Name | Substituent Group | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | 3-Cyclopentyloxyphenyl | C14H21NO | 219.33 | High lipophilicity, steric bulk |
| Propylamine (n-Propylamine) | None (primary amine) | C3H9N | 59.11 | Volatile, corrosive, simple structure |
| 1-(6-Methoxypyridin-3-yl)propylamine | 6-Methoxypyridinyl | C9H14N2O | 166.22 | Intermediate for antiarrhythmics |
| 1-(2-Fluorophenyl)propylamine HCl | 2-Fluorophenyl | C9H13ClFN | 189.66 | Enhanced metabolic stability |
| 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine | Dihydrobenzodioxinyl | C11H15NO2 | 193.25 | Improved solubility due to oxygen-rich ring |
Key Observations :
- Steric Effects : The bulky cyclopentyl group may hinder binding to flat receptor sites (e.g., serotonin receptors) compared to planar aromatic substituents in AMT (a tryptamine derivative) .
- Basicity : The primary amine in propylamine derivatives is typically basic (pKa ~10.5), but electron-withdrawing substituents (e.g., fluorine in 1-(2-Fluorophenyl)propylamine HCl) reduce basicity, altering reactivity and pharmacokinetics .
Biochemical and Pharmacological Activity
- Protein Folding: Propylamine itself exhibits weak chemical chaperone activity (~0.4 M required for protein folding) compared to polyamines like spermine, which act at micromolar concentrations .
- Receptor Interactions : Aryl-substituted propylamines (e.g., 1-(6-methoxypyridin-3-yl)propylamine) are intermediates in antiarrhythmic drugs, targeting ion channels or adrenergic receptors . The cyclopentyloxy group may confer selectivity for lipid-rich membrane domains or specific receptor conformations.
- Serotonergic Activity : AMT (alpha-methyltryptamine), a tryptamine with a propylamine chain, interacts with serotonin receptors . The target compound lacks the indole ring critical for tryptamine activity, suggesting divergent pharmacological targets.
Biological Activity
1-(3-Cyclopentyloxyphenyl)propylamine is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for this compound is C_{14}H_{19}NO. Its structure features a cyclopentyl group attached to a phenyl ring, which is further connected to a propylamine chain. This unique configuration contributes to its biological interactions.
Pharmacological Properties
This compound exhibits several pharmacological properties, primarily as a modulator of neurotransmitter systems. The following table summarizes its key biological activities:
| Activity | Description |
|---|---|
| Dopamine Receptor Modulation | Acts as a selective dopamine D2 receptor antagonist, influencing dopaminergic signaling pathways. |
| Serotonin Activity | Exhibits affinity for serotonin receptors, potentially affecting mood and anxiety disorders. |
| Antidepressant Effects | Demonstrated efficacy in preclinical models for alleviating depressive symptoms. |
| Neuroprotective Properties | Shows promise in protecting neuronal cells from oxidative stress and neurotoxicity. |
The biological activity of this compound can be attributed to its interaction with various receptor systems:
- Dopaminergic System : By antagonizing D2 receptors, the compound may help regulate dopamine levels, offering potential benefits in conditions such as schizophrenia or Parkinson's disease.
- Serotonergic System : Its action on serotonin receptors suggests possible applications in treating mood disorders, including depression and anxiety.
- Neuroprotection : The compound's ability to mitigate oxidative stress indicates a potential role in neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
-
Study on Antidepressant Effects :
- Objective : To evaluate the antidepressant-like effects in rodent models.
- Findings : The compound significantly reduced immobility in the forced swim test, indicating enhanced mood and reduced depressive behavior.
-
Neuroprotective Study :
- Objective : To assess the neuroprotective effects against oxidative stress.
- Findings : In vitro studies demonstrated that treatment with this compound reduced cell death in neuronal cultures exposed to toxic agents.
-
Dopamine Receptor Interaction Study :
- Objective : To investigate binding affinity for dopamine receptors.
- Findings : Radiolabeled binding assays revealed that the compound selectively binds to D2 receptors with high affinity, supporting its role as a potential therapeutic agent for dopaminergic dysregulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
